molecular formula C16H13F3O2 B8299286 Methyl 6-methyl-4'-trifluoromethylbiphenyl-2-carboxylate CAS No. 256397-60-1

Methyl 6-methyl-4'-trifluoromethylbiphenyl-2-carboxylate

Cat. No. B8299286
Key on ui cas rn: 256397-60-1
M. Wt: 294.27 g/mol
InChI Key: YIBQTOKSYBJZFG-UHFFFAOYSA-N
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Patent
US06197798B1

Procedure details

A mixture of methyl 6-methyl-4′-trifluoromethyl-biphenyl-2-carboxylate (13.6 g, 46.3 mmol), and 1N NaOH (92.5 mL, 92.5 mmol) in 225 mL of ethanol is refluxed for 5 h. Water is added to the mixture and the aqueous layer is washed with ether. The aqueous layer is acidified with 1N HCl and extracted with ethyl acetate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The product is purified by crystallization from ethyl acetate/hexanes to yield 6-methyl-4′-trifluoromethyl-biphenyl-2-carboxylic acid melting at 202-203° C. MS m/z 279 (M−1).
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
92.5 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:18]([O:20]C)=[O:19])[C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=1.[OH-].[Na+].O>C(O)C>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:18]([OH:20])=[O:19])[C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:16])([F:17])[F:15])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
CC=1C=CC=C(C1C1=CC=C(C=C1)C(F)(F)F)C(=O)OC
Name
Quantity
92.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 h
Duration
5 h
WASH
Type
WASH
Details
the aqueous layer is washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product is purified by crystallization from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C(C1C1=CC=C(C=C1)C(F)(F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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